Cas no 172670-07-4 (Phenol,2,6-dimethyl-4-[(1-phenyl-1H-pyrazol-3-yl)amino]-, 1-acetate)
![Phenol,2,6-dimethyl-4-[(1-phenyl-1H-pyrazol-3-yl)amino]-, 1-acetate structure](https://it.kuujia.com/scimg/cas/172670-07-4x500.png)
172670-07-4 structure
Nome del prodotto:Phenol,2,6-dimethyl-4-[(1-phenyl-1H-pyrazol-3-yl)amino]-, 1-acetate
Phenol,2,6-dimethyl-4-[(1-phenyl-1H-pyrazol-3-yl)amino]-, 1-acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,2,6-dimethyl-4-[(1-phenyl-1H-pyrazol-3-yl)amino]-, 1-acetate
- [2,6-dimethyl-4-[(1-phenylpyrazol-3-yl)amino]phenyl] acetate
- 2-methyl-4-[(1-phenyl-1H-pyrazol-3-yl)amino]phenyl propanoate
- FPL 64170XX
- [2-methyl-4-[(1-phenylpyrazol-3-yl)amino]phenyl] propanoate
- DTXSID00169368
- 2,6-Dimethyl-4-((1-phenyl-1H-pyrazol-3-yl)amino)phenol acetate
- 2,6-Dimethyl-4-(1-phenyl-1H-pyrazol-3-yl)aminophenyl acetate
- CHEMBL4096888
- Fpl-64170XX
- SCHEMBL9120132
- 172670-07-4
- Phenol, 2,6-dimethyl-4-((1-phenyl-1H-pyrazol-3-yl)amino)-, acetate (ester)
-
- Inchi: InChI=1S/C19H19N3O2/c1-13-11-16(12-14(2)19(13)24-15(3)23)20-18-9-10-22(21-18)17-7-5-4-6-8-17/h4-12H,1-3H3,(H,20,21)
- Chiave InChI: XCQWBTDXTTYPDL-UHFFFAOYSA-N
- Sorrisi: CC(OC1C(C)=CC(NC2C=CN(C3C=CC=CC=3)N=2)=CC=1C)=O
Proprietà calcolate
- Massa esatta: 321.14787
- Massa monoisotopica: 321.147727
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 24
- Conta legami ruotabili: 5
- Complessità: 413
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 56.2
- XLogP3: 4.2
Proprietà sperimentali
- Densità: 1.16
- Punto di ebollizione: 479.1°Cat760mmHg
- Punto di infiammabilità: 243.5°C
- Indice di rifrazione: 1.602
- PSA: 56.15
Phenol,2,6-dimethyl-4-[(1-phenyl-1H-pyrazol-3-yl)amino]-, 1-acetate Letteratura correlata
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
172670-07-4 (Phenol,2,6-dimethyl-4-[(1-phenyl-1H-pyrazol-3-yl)amino]-, 1-acetate) Prodotti correlati
- 1865051-66-6(5-Chloro-2-fluorophenyl sulfamate)
- 183133-96-2(Cabazitaxel)
- 1261976-31-1(3-Bromo-5-(4-chloro-3-methylphenyl)phenol)
- 950319-77-4(5-chloro-N-3-(6-methanesulfonylpyridazin-3-yl)phenylthiophene-2-sulfonamide)
- 115171-04-5(4-(2,2,2-Trifluoroethoxy)phenylhydrazine Hydrochloride)
- 1806602-40-3(4-(1-Chloro-2-oxopropyl)-3-nitromandelic acid)
- 2167865-86-1(ethyl 6-(2-methylpropyl)piperidine-3-carboxylate)
- 1260758-47-1(6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid)
- 946260-97-5(3-(4-methoxyphenyl)-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylpropanamide)
- 121107-18-4(N-Methyl-N,N-Dioctyl-1-Octanaminium Trifluoromethanesulfonate)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
